Product packaging for 4-Trifluoromethoxythioanisole(Cat. No.:CAS No. 2546-45-4)

4-Trifluoromethoxythioanisole

Cat. No.: B1585687
CAS No.: 2546-45-4
M. Wt: 208.2 g/mol
InChI Key: WGEFOOYHACYBNE-UHFFFAOYSA-N
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Description

Evolution of Trifluoromethoxyaryl Thioethers in Synthetic Design and Chemical Biology

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry and agrochemical design over the past several decades. researchgate.netbeilstein-journals.org Initially, research focused heavily on the trifluoromethyl (-CF₃) group. wikipedia.org However, attention has increasingly turned to the trifluoromethoxy (-OCF₃) group, which is often considered a "super-halide" due to its unique electronic properties and significant lipophilicity (Hansch parameter πx = 1.04). researchgate.netsioc-journal.cn This substituent can dramatically alter a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net

The development of synthetic methods to create aryl trifluoromethyl ethers and their thioether analogues has evolved significantly. Early methods were often harsh and limited in scope. beilstein-journals.org However, recent years have seen a surge in the development of more sophisticated and milder protocols for trifluoromethoxylation, making compounds like 4-(trifluoromethoxy)thioanisole more accessible. mdpi.comresearchgate.net This has allowed for the broader exploration of trifluoromethoxyaryl thioethers in synthetic design.

In chemical biology, these scaffolds are utilized to systematically probe structure-activity relationships (SAR). By replacing a methyl or methoxy (B1213986) group with a trifluoromethoxy group, researchers can fine-tune the properties of a lead compound. The thioether functionality adds another layer of versatility, as it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, or participate in various cross-coupling reactions, allowing for further molecular diversification. beilstein-journals.orgmdpi.com This dual functionality has made trifluoromethoxyaryl thioethers an increasingly important class of compounds for creating novel molecular probes and drug candidates.

Significance of the 4-Trifluoromethoxythioanisole Scaffold in Advanced Chemical Science

The 4-(trifluoromethoxy)thioanisole scaffold is significant due to the synergistic effects of its two key functional groups and their specific arrangement on the aromatic ring. This unique combination makes it a "pluripotent scaffold" for creating diverse and complex molecules. mdpi.com

The Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing and highly lipophilic. Its presence can significantly increase the metabolic stability of a molecule by blocking potential sites of oxidation. researchgate.net Furthermore, its lipophilicity can improve a molecule's ability to cross biological membranes, a crucial factor in drug design. beilstein-journals.org

The Para-Substitution Pattern: The placement of the -OCF₃ and -SCH₃ groups at opposite ends of the benzene (B151609) ring (para-position) results in a linear, well-defined molecular building block. This specific orientation influences the electronic distribution across the aromatic system and provides a clear vector for molecular elaboration.

The combination of these features in a single, readily available molecule provides chemists with a powerful tool for late-stage functionalization and the construction of complex molecular libraries for screening in drug discovery and materials science. nih.gov The scaffold's defined structure and reactive handles are ideal for building molecules with precise three-dimensional arrangements. mdpi.com

Below is a data table summarizing the key properties of the functional groups in 4-(trifluoromethoxy)thioanisole.

Functional GroupKey PropertiesImpact on Molecular Design
Trifluoromethoxy (-OCF₃) High Lipophilicity, Strong Electron-Withdrawing Nature, Metabolic StabilityEnhances membrane permeability, modulates electronic properties, increases in vivo half-life. researchgate.netbeilstein-journals.orgsioc-journal.cn
Methylthio (-SCH₃) Oxidizable (to sulfoxide/sulfone), Versatile for Cross-CouplingAllows for property modulation and serves as a key point for synthetic elaboration. beilstein-journals.orgmdpi.com
Aromatic Scaffold Rigid, Planar CoreProvides a defined structural framework for predictable molecular assembly. mdpi.com

Current Research Landscape and Future Directions for this compound Chemistry

The current research landscape for 4-(trifluoromethoxy)thioanisole and related compounds is focused on expanding their synthetic utility and application in various fields of chemical science.

Key Research Areas:

Novel Synthetic Methodologies: Chemists continue to develop more efficient, scalable, and environmentally benign methods for the synthesis of trifluoromethoxy-containing compounds. sioc-journal.cnmdpi.com This includes the development of new trifluoromethoxylating reagents and catalytic systems that can operate under milder conditions and with broader substrate scopes. researchgate.net

Oxidative Derivatization: Research is actively exploring the selective oxidation of the thioether in 4-(trifluoromethoxy)thioanisole to the corresponding sulfoxide and sulfone. These oxidized derivatives are valuable intermediates themselves, as the sulfoxide and sulfone groups have distinct electronic and hydrogen-bonding capabilities, further expanding the chemical space accessible from the parent compound.

Cross-Coupling Applications: The use of 4-(trifluoromethoxy)thioanisole and its derivatives as coupling partners in transition-metal-catalyzed reactions is a major area of investigation. This allows for the construction of complex biaryl structures and other scaffolds prevalent in medicinal chemistry and materials science. mdpi.comresearchgate.net

Applications in Medicinal Chemistry: The 4-trifluoromethoxyphenyl motif is being incorporated into a wide range of potential therapeutic agents. The thioanisole (B89551) derivative provides a convenient entry point for this scaffold. For example, derivatives like 4-amino-2-bromo-3-(trifluoromethoxy)thioanisole are offered as intermediates for pharmaceutical synthesis. aromsyn.com

Future Directions:

The future of 4-(trifluoromethoxy)thioanisole chemistry is poised for significant growth. As synthetic methods become more refined, this building block will likely see increased use in:

Drug Discovery: Its application in the synthesis of new classes of kinase inhibitors, protease inhibitors, and other targeted therapies is expected to grow. The unique properties of the -OCF₃ group are ideal for optimizing lead compounds. researchgate.net

Agrochemicals: The development of new herbicides, fungicides, and insecticides containing the 4-trifluoromethoxyphenyl moiety is an active area of research, with the goal of improving potency and metabolic stability. nih.gov

Materials Science: The incorporation of this scaffold into organic light-emitting diodes (OLEDs), polymers, and other functional materials is an emerging area. The electronic properties and rigidity of the scaffold can be harnessed to create materials with novel optical and electronic characteristics.

The following table presents examples of synthetic transformations involving aryl thioethers, illustrating the versatility of the thioether group present in 4-(trifluoromethoxy)thioanisole.

Reaction TypeReagentsProduct TypeSignificance
Oxidation Oxidizing agents (e.g., m-CPBA, H₂O₂)Aryl Sulfoxides / SulfonesModulates electronic properties and introduces hydrogen bond accepting capability. beilstein-journals.org
Nucleophilic Aromatic Substitution (SNA_r) Nucleophiles (e.g., thiols, amines) with activated aryl halidesUnsymmetrical Diaryl ThioethersA fundamental method for building complex aryl ether and thioether structures. researchgate.net
1,6-Conjugate Addition p-Quinone Methides, Catalyst (e.g., DABCO)Diarylmethyl ThioethersCreates complex thioether-containing diarylmethane scaffolds. nih.gov
Substitution of Siloxy Groups Thiosilanes, InI₃ CatalystThioethersDirect transformation of silyl (B83357) ethers to thioethers, demonstrating step-economy. nih.gov

As the demand for complex, functionalized organic molecules continues to grow across all sectors of the chemical industry, the importance of versatile and well-characterized building blocks like 4-(trifluoromethoxy)thioanisole is set to increase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3OS B1585687 4-Trifluoromethoxythioanisole CAS No. 2546-45-4

Properties

IUPAC Name

1-methylsulfanyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-13-7-4-2-6(3-5-7)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEFOOYHACYBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380483
Record name 4-trifluoromethoxythioanisole
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Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2546-45-4
Record name 1-(Methylthio)-4-(trifluoromethoxy)benzene
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Record name 4-trifluoromethoxythioanisole
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Record name 2546-45-4
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Synthetic Methodologies and Strategies for 4 Trifluoromethoxythioanisole and Its Precursors

Novel Approaches for the Direct Synthesis of 4-Trifluoromethoxythioanisole

The direct synthesis of this compound can be approached by either incorporating the sulfur-containing moiety onto a trifluoromethoxy-substituted ring or by performing a trifluoromethoxylation reaction on an anisole (B1667542) derivative.

A classical, though multi-step, approach to synthesizing this compound involves the functionalization of trifluoromethoxybenzene. This method highlights a sequential strategy for introducing the required functional groups. A documented synthesis begins with the nitration of trifluoromethoxybenzene to yield p-trifluoromethoxyaniline after reduction. This intermediate is then subjected to diazotization in an aqueous hydrochloric acid medium. The resulting diazonium salt is treated with potassium ethyl xanthogenate (EtOCS2K), followed by hydrolysis with potassium hydroxide (B78521) and subsequent methylation with dimethyl sulfate (B86663) to afford the final product, paratrifluoromethoxythioanisole. prepchem.com

This pathway, while effective, underscores the challenges in direct, single-step sulfur incorporation and relies on traditional, often harsh, reaction conditions. Modern cross-coupling methods, while not explicitly documented for this specific transformation, represent a potential avenue for more direct C-S bond formation.

An alternative and more contemporary strategy involves the trifluoromethoxylation of a suitably substituted phenol. The precursor for this route is 4-(methylthio)phenol. The conversion of a hydroxyl group to a trifluoromethoxy group has seen significant advancements, moving away from harsh reagents toward milder conditions.

One notable method is a two-step O-trifluoromethylation process that proceeds via a xanthate intermediate. nih.govacs.orgescholarship.org In this procedure, the precursor phenol, 4-(methylthio)phenol, would first react with an imidazolium (B1220033) methylthiocarbonothioyl salt to form the corresponding xanthate in high yield. escholarship.org This intermediate is then treated with a fluorinating agent like XtalFluor-E in the presence of trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) to yield this compound. acs.orgescholarship.org This approach is advantageous due to its mild reaction conditions and tolerance for various functional groups. nih.govescholarship.org

A more direct conversion of phenols to aryl trifluoromethyl ethers has also been developed. A silver-mediated oxidative trifluoromethylation reaction using trimethyl(trifluoromethyl)silane (TMSCF3) as the CF3 source provides a direct route from phenols to the desired trifluoromethoxyarenes. nih.gov This method offers a highly efficient pathway for the O-trifluoromethylation of unprotected phenols. nih.gov

Table 1: Trifluoromethoxylation Strategies for Phenol Precursors

Method Precursor Key Reagents Key Features

| Two-Step via Xanthate | 4-(Methylthio)phenol | 1. Imidazolium salt, CS2, MeI 2. XtalFluor-E, TCCA/NFSI | Mild conditions, high yields for xanthate formation. escholarship.org | | Silver-Mediated | 4-(Methylthio)phenol | TMSCF3, Silver salt, Oxidant | Direct O-trifluoromethylation of unprotected phenols. nih.gov | | Decarboxylative Fluorination | 4-(Methylthio)phenol | 1. BrCF2COONa 2. SelectFluor, AgNO3 (cat.) | Uses accessible reagents; forms an aryloxydifluoroacetic acid intermediate. cas.cn |

Synthetic Routes to Halogenated this compound Intermediates

Halogenated derivatives of this compound are valuable intermediates, serving as building blocks for the synthesis of more complex, poly-functionalized molecules through cross-coupling reactions.

The regioselectivity of electrophilic halogenation on the this compound ring is governed by the directing effects of the two substituents. The methylthio (-SCH3) group is an activating ortho, para-director, while the trifluoromethoxy (-OCF3) group is a deactivating para-director. beilstein-journals.org Since the para positions relative to both groups are occupied, the directing influence of the more strongly activating -SCH3 group dominates, guiding the electrophile to the ortho positions (C3 and C5).

Therefore, the bromination of this compound is expected to yield 3-bromo-4-(trifluoromethoxy)thioanisole as the major product. Standard brominating agents such as N-Bromosuccinimide (NBS) are commonly used for the regioselective monobromination of activated aromatic compounds and would be suitable for this transformation. nih.govresearchgate.nettcichemicals.com The reaction is typically performed in a suitable solvent like acetonitrile (B52724) or a biphasic system, often achieving high selectivity and yield under mild conditions. researchgate.nettcichemicals.com

The synthesis of poly-functionalized derivatives can be achieved by further modifying the this compound core or its halogenated intermediates.

An example of direct functionalization is found in the classical synthesis route, where this compound is chlorinated to produce 4-(trifluoromethoxy)trichloromethylthiobenzene. prepchem.com This transformation adds significant functionality to the methylthio group.

Furthermore, the bromo-derivatives synthesized in the previous section are ideal substrates for various palladium-mediated cross-coupling reactions. For instance, 3-bromo-4-(trifluoromethoxy)thioanisole could undergo:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions enable the introduction of a wide array of functional groups, leading to the creation of a diverse library of poly-functionalized this compound derivatives for various applications. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves evaluating existing methods and developing new ones that improve efficiency, reduce waste, and use less hazardous materials.

The classical synthesis route described prepchem.com, with its multiple steps and use of hazardous reagents, has a poor atom economy and a high E-factor (mass of waste per mass of product). In contrast, modern synthetic strategies offer more sustainable alternatives.

Catalysis: The use of silver-catalyzed O-trifluoromethylation represents a move toward more sustainable practices compared to stoichiometric reagents. nih.gov Similarly, the development of photocatalytic methods for trifluoromethoxylation, while not yet applied to this specific substrate, points to a greener future for C-O bond formation using visible light as a renewable energy source. acs.orgfu-berlin.de

Atom Economy: Direct C-H functionalization methods, if developed for this system, would represent the most atom-economical approach, avoiding the need for pre-functionalized starting materials.

The continued development of catalytic, high atom-economy reactions and the adoption of safer, renewable materials are key to establishing a truly sustainable synthesis of this compound. queensu.ca

Catalyst Development for Environmentally Benign Production

The synthesis of this compound, also known as 4-(trifluoromethoxy)phenyl methyl sulfide (B99878), and its precursors like 4-(trifluoromethoxy)benzenethiol, has benefited from the development of novel catalytic systems that promote efficiency and reduce environmental impact. Key areas of progress include the use of transition metal catalysts and organocatalysts that operate under milder conditions and offer high selectivity.

Copper-catalyzed reactions have emerged as a powerful tool for the formation of C-S bonds, particularly in the synthesis of trifluoromethyl thioethers. nih.gov These methods often utilize a copper catalyst to facilitate the coupling of a trifluoromethylthiolating agent with an aryl halide or boronic acid. The development of ligands that enhance the catalyst's activity and stability is a primary focus of research. For instance, the use of copper(I) trifluoromethylthiolate (CuSCF3) in the presence of a suitable ligand allows for the efficient trifluoromethylthiolation of aryl iodides under relatively mild conditions.

Another promising approach involves photoredox catalysis, which uses visible light to initiate radical reactions. This methodology can be applied to the synthesis of trifluoromethyl thioethers by generating a trifluoromethylthio radical, which then reacts with a suitable aromatic precursor. The use of light as a traceless reagent aligns well with the principles of green chemistry.

Supported catalysts, where the active catalytic species is immobilized on a solid support, offer significant advantages in terms of catalyst recovery and reuse. researchgate.net For the synthesis of precursors to this compound, solid acid catalysts like supported heteropoly acids on zirconia can be employed for reactions such as Friedel-Crafts alkylation or acylation, which may be involved in the synthesis of the aromatic core. researchgate.net These solid catalysts are often more stable and less corrosive than their homogeneous counterparts.

The following table summarizes representative catalytic systems that could be adapted for the environmentally benign production of this compound and its precursors.

Catalyst SystemReaction TypePotential Application in SynthesisEnvironmental Benefits
Copper(I) with LigandsCross-couplingSynthesis of the thioether linkageMilder reaction conditions, lower catalyst loading
Photoredox CatalystsRadical TrifluoromethylthiolationIntroduction of the SCF3 groupUse of visible light, ambient temperature
Supported Heteropoly AcidsFriedel-Crafts ReactionsSynthesis of aromatic precursorsCatalyst recyclability, reduced waste
Lewis Base Chalcogenide CatalystsActivation of N-SCF3 bondTrifluoromethylthiolationMetal-free catalysis, high atom economy

This table presents potential catalytic systems based on general findings in the synthesis of related compounds.

Solvent Minimization and Alternative Reaction Media in Synthetic Procedures

Reducing or eliminating the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. nih.gov For the synthesis of this compound, several strategies for solvent minimization and the use of alternative reaction media are being explored.

Solvent-Free Synthesis:

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has been shown to be an effective solvent-free method for various organic transformations. nih.gov This technique can be particularly advantageous for condensation reactions and nucleophilic aromatic substitutions, which could be involved in the synthesis of this compound. The absence of a solvent simplifies product isolation and reduces waste generation.

Alternative Solvents:

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. nih.gov Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive alternatives to traditional organic solvents. nih.govresearchgate.net For the synthesis of this compound, an ionic liquid could serve as the reaction medium for the nucleophilic substitution reaction between 4-(trifluoromethoxy)benzenethiol and a methylating agent. The choice of cation and anion in the ionic liquid can be tuned to optimize solubility and reactivity. nih.gov

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components. nih.govresearchgate.net They share many of the green credentials of ionic liquids, such as low volatility and high thermal stability, but are often cheaper, less toxic, and more biodegradable. nih.gov A DES composed of choline (B1196258) chloride and urea, for example, could be a suitable medium for the synthesis of this compound. nih.gov

Water: As the ultimate green solvent, water is an ideal reaction medium whenever feasible. While the solubility of many organic reactants in water is limited, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. For certain steps in the synthesis of precursors, such as the preparation of 4-(trifluoromethoxy)phenol, water can be an effective solvent.

The table below highlights various alternative reaction media and their potential application in the synthesis of this compound.

Reaction MediumType of Synthesis StepAdvantages
Solvent-Free (Ball Milling)Nucleophilic SubstitutionReduced waste, simplified workup, high efficiency
Ionic Liquids (e.g., [bmim][BF4])Thioether FormationLow volatility, high thermal stability, potential for catalyst recycling
Deep Eutectic Solvents (e.g., Choline Chloride/Urea)Methylation of ThiophenolLow cost, biodegradable, low toxicity
WaterHydrolysis or Diazotization of PrecursorsNon-toxic, non-flammable, abundant

This table illustrates potential applications of alternative media based on general green chemistry principles.

Mechanistic Investigations of Reactions Involving 4 Trifluoromethoxythioanisole

Elucidation of Reaction Pathways for Nucleophilic and Electrophilic Transformations

The reactivity of 4-Trifluoromethoxythioanisole is characterized by the dual influence of the electron-withdrawing trifluoromethoxy group (-OCF3) and the electron-donating, yet potentially oxidizable, methylthio group (-SCH3). These groups dictate the pathways of both nucleophilic and electrophilic transformations centered on the aromatic core and the sulfur atom.

Aromatic Substitution Mechanisms of the Trifluoromethoxythioanisole Core

Electrophilic Aromatic Substitution (EAS): The trifluoromethoxy group is a moderately deactivating group due to its strong inductive electron-withdrawing effect, while also being an ortho, para-director due to the resonance contribution of the oxygen lone pairs. beilstein-journals.orgnih.gov Conversely, the methylthio group is an activating ortho, para-director. organicchemistrytutor.com In this compound, these competing effects govern the regioselectivity of electrophilic attack. The methylthio group's activating effect generally directs incoming electrophiles to the positions ortho to it (positions 3 and 5), which are also meta to the trifluoromethoxy group. The para-directing influence of the trifluoromethoxy group is blocked. Therefore, electrophilic substitution is anticipated to occur predominantly at the positions activated by the methylthio group.

The general mechanism for electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. organicchemistrytutor.comyoutube.com The first step, the attack of the aromatic ring on the electrophile, is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. The second, faster step involves the deprotonation of the intermediate to restore aromaticity. organicchemistrytutor.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The trifluoromethoxy group, with its significant electron-withdrawing nature, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. mdpi.com In this compound, this would suggest that a leaving group positioned ortho or para to the -OCF3 group would be susceptible to substitution. The methylthio group, being electron-donating, would generally disfavor this type of reaction. The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as a key intermediate. wikipedia.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Mechanisms of Thioether Oxidation and Reduction

The sulfur atom of the thioether group in this compound is a key site of reactivity, readily undergoing oxidation to form the corresponding sulfoxide (B87167) and sulfone. The mechanism of this oxidation can vary depending on the oxidant used. For instance, with peroxides or peracids, the oxidation is believed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

The presence of the electron-withdrawing trifluoromethoxy group can influence the rate of this oxidation by modulating the electron density on the sulfur atom. A lower electron density would generally lead to a slower rate of reaction with electrophilic oxidants.

Kinetic and Thermodynamic Analyses of this compound Reactivity

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, general principles can be applied to understand its reactivity profile.

Rate-Determining Steps in Multi-component Reactions

In nucleophilic aromatic substitution, the rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. libretexts.org For reactions involving the oxidation of the thioether, the initial attack of the sulfur on the oxidant is often the rate-limiting step.

Equilibrium Studies of Tautomeric Forms or Reaction Intermediates

This compound itself does not exhibit tautomerism. However, in the context of its reactions, the formation of intermediates such as the sigma complex in EAS and the Meisenheimer complex in SNAr are equilibrium processes. The position of these equilibria is dictated by the relative stabilities of the reactants and the intermediates. The strong electron-withdrawing nature of the trifluoromethoxy group would influence the stability and therefore the equilibrium concentration of these charged intermediates.

Stereochemical Aspects and Chirality in this compound Transformations

A key stereochemical feature of reactions involving this compound arises from the oxidation of the thioether group. Oxidation of the prochiral sulfide (B99878) to a sulfoxide creates a chiral center at the sulfur atom, leading to the formation of enantiomers.

The stereoselective synthesis of chiral sulfoxides is a significant area of research, with methods including the use of chiral oxidizing agents or metal-based catalysts with chiral ligands. researchgate.netresearchgate.netrsc.org The enantiomeric excess and the absolute configuration of the resulting sulfoxide are determined by the specific reagents and reaction conditions employed. The development of efficient and highly stereoselective methods for the oxidation of sulfides like this compound is of interest for the synthesis of enantiopure compounds with potential applications in various fields. The resulting chiral sulfoxides can serve as valuable intermediates in asymmetric synthesis. nih.govacs.org The racemization of chiral sulfoxides can occur under certain conditions, such as exposure to heat or light, and the stability of the stereocenter is an important consideration. nih.gov

Diastereoselective and Enantioselective Synthesis Utilizing this compound Building Blocks

The unique electronic properties of the 4-trifluoromethoxy and methylthio substituents on the aromatic ring of this compound make it an intriguing building block for asymmetric synthesis. While specific literature on the direct use of this compound in diastereoselective and enantioselective synthesis is not extensively documented, the principles of stereocontrol established for structurally related aryl thioethers can be applied to predict its behavior and potential applications.

One plausible approach involves the asymmetric oxidation of the sulfur atom to generate a chiral sulfoxide. This transformation introduces a stereogenic center at the sulfur, which can then direct subsequent diastereoselective reactions on other parts of the molecule. The resulting chiral sulfoxide can serve as a valuable intermediate or a chiral auxiliary. For instance, the oxidation of this compound using a chiral oxidizing agent or a metal catalyst with a chiral ligand could yield enantiomerically enriched (R)- or (S)-4-(methylsulfinyl)phenyl trifluoromethyl ether.

The diastereoselectivity of subsequent reactions would then be governed by the steric and electronic influence of the chiral sulfoxide group. For example, in an aldol (B89426) reaction with a prochiral aldehyde, the chiral sulfoxide could direct the approach of the enolate, leading to the preferential formation of one diastereomer. The mechanism would likely involve a chelated transition state where the metal cation is coordinated to both the sulfoxide oxygen and the aldehyde carbonyl group, creating a rigid and predictable stereochemical environment.

Table 1: Hypothetical Diastereoselective Aldol Reaction of a Lithiated Derivative of (S)-4-(methylsulfinyl)phenyl trifluoromethyl ether with Benzaldehyde

EntryLewis AcidTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1None-7875:2585
2ZnCl₂-7890:1088
3TiCl₄-78>95:592
4MgBr₂-7885:1580

This data is illustrative and based on typical results for similar chiral sulfoxide-mediated reactions.

Furthermore, enantioselective reactions can be envisioned where this compound or its derivatives act as nucleophiles or electrophiles in the presence of a chiral catalyst. For example, the conjugate addition of 4-trifluoromethoxythiophenol to an α,β-unsaturated carbonyl compound, catalyzed by a chiral phase-transfer catalyst or a chiral metal complex, could proceed with high enantioselectivity. The catalyst would interact with the reactants to create a chiral environment, favoring the formation of one enantiomer of the product over the other.

Chiral Pool Approaches and Asymmetric Catalysis in this compound Derivatization

The "chiral pool" approach involves the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. While this compound itself is achiral, it can be derivatized using chiral reagents from the chiral pool to introduce stereocenters. For instance, reacting 4-trifluoromethoxythiophenol with a chiral epoxide derived from a natural amino acid or sugar would lead to a diastereomeric mixture of β-hydroxy thioethers, which could then be separated and used in further syntheses.

Asymmetric catalysis offers a more efficient and versatile strategy for the enantioselective derivatization of this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A key potential application is the asymmetric C-H functionalization of the methyl group of this compound. Using a chiral transition metal catalyst, it might be possible to achieve enantioselective insertion of a carbene or nitrene into one of the C-H bonds of the methyl group, creating a new stereocenter.

Another important area of asymmetric catalysis is the enantioselective functionalization of the aromatic ring. For example, a directed ortho-metalation, followed by reaction with a chiral electrophile or a prochiral electrophile in the presence of a chiral ligand, could lead to the formation of enantiomerically enriched products. The trifluoromethoxy or methylthio group could act as a directing group, controlling the regioselectivity of the metalation.

The development of catalytic systems for such transformations is an active area of research. For instance, a hypothetical asymmetric sulfonium (B1226848) ylide rearrangement could be catalyzed by a chiral Lewis acid. In this scenario, a sulfonium ylide generated from this compound would rearrange under the influence of the chiral catalyst to yield an enantiomerically enriched product.

Table 2: Proposed Enantioselective Reactions and Potential Catalytic Systems for this compound Derivatization

Reaction TypeSubstrateCatalyst SystemPotential ProductExpected Enantiomeric Excess (%)
Asymmetric SulfoxidationThis compoundVanadium(IV) oxide acetylacetonate (B107027) / Chiral Schiff base(S)-4-(methylsulfinyl)phenyl trifluoromethyl ether>90
Asymmetric C-H InsertionThis compoundRh₂(OAc)₄ / Chiral Carboxamidate LigandEnantioenriched homoallylic thioether85-95
Enantioselective Conjugate Addition4-TrifluoromethoxythiophenolChiral Squaramide CatalystEnantioenriched β-thio-carbonyl compound>90

This table presents hypothetical applications based on established asymmetric catalysis methodologies.

Derivatives and Functionalization Chemistry of 4 Trifluoromethoxythioanisole

Synthesis and Reactivity of Advanced 4-Trifluoromethoxythioanisole Derivatives

The development of advanced derivatives of this compound hinges on the selective functionalization of its aromatic ring and alkyl thioether moiety. Modern synthetic methodologies have enabled precise modifications, leading to a new generation of compounds with tailored properties.

C-H Functionalization of the Aromatic Ring and Alkyl Thioether Moiety

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modifying complex molecules. In the context of this compound, this strategy allows for the introduction of new functional groups onto the aromatic ring without the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H arylation can be employed to introduce aryl groups at specific positions on the benzene (B151609) ring, guided by the electronic properties of the trifluoromethoxy and methylthio substituents.

Recent advancements have also focused on the functionalization of the methyl group of the thioether. Organophotoredox catalysis has enabled the site-selective trifluoromethylthiolation of benzylic C-H bonds in a variety of alkyl arenes. nih.gov This metal-free approach demonstrates high regioselectivity, which can be attributed to an inner-sphere benzylic radical initiation mechanism. nih.gov Such methodologies are highly sought after in medicinal chemistry for the late-stage modification of drug candidates to improve their metabolic profiles. nih.gov

Introduction of Heteroatom-Containing Functional Groups

The introduction of heteroatoms such as nitrogen, oxygen, and additional sulfur atoms into the this compound scaffold can dramatically alter its physicochemical and biological properties. Various synthetic strategies have been developed to achieve this. For example, nucleophilic aromatic substitution (SNAr) reactions on halogenated derivatives of this compound can be used to introduce amines, alcohols, and thiols.

Furthermore, catalytic chain transfer processes provide an effective means for the in situ functionalization of polyolefins with heteroatoms. nih.gov This methodology can be adapted for the selective introduction of heteroatom-containing functional groups into derivatives of this compound, leveraging the distinct reactivity of various chain-transfer agents like boranes, silanes, and amines. nih.gov

Organometallic Chemistry Derived from this compound Scaffolds

The organometallic chemistry of this compound is a rich and expanding field, providing pathways to a wide range of functionalized derivatives through the formation of metalated complexes and their subsequent reactions.

Formation and Reactivity of Metalated this compound Complexes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The trifluoromethoxy and methylthio groups can both influence the regioselectivity of this process. The sulfur atom of the thioether can coordinate to the metal, directing deprotonation to the ortho position. Subsequent reaction with various electrophiles allows for the introduction of a wide range of substituents.

Furthermore, the formation of transition metal complexes involving the sulfur atom can activate the molecule for various transformations. For example, palladium complexes can be formed, which are key intermediates in many cross-coupling reactions.

Cross-Coupling Reactions Involving Halogenated Trifluoromethoxythioanisoles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the synthesis of complex organic molecules. nih.govst-andrews.ac.ukorgsyn.org Halogenated derivatives of this compound, such as the bromo or iodo analogs, are excellent substrates for these reactions.

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the halogenated thioanisole (B89551) with an organoboron reagent in the presence of a palladium catalyst. nih.govst-andrews.ac.uk This reaction is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of biaryl structures and other complex architectures.

The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds. nih.govst-andrews.ac.ukorgsyn.org This reaction involves the coupling of a halogenated this compound with an amine, providing access to a wide array of aniline (B41778) derivatives. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote efficient catalysis. rsc.org

Examples of Cross-Coupling Reactions with Halogenated Trifluoromethoxythioanisoles
Reaction TypeHalogenated SubstrateCoupling PartnerCatalyst/LigandProduct Type
Suzuki-Miyaura4-Bromo-1-(methylthio)-2-(trifluoromethoxy)benzenePhenylboronic acidPd(PPh3)4Biaryl derivative
Buchwald-Hartwig4-Bromo-1-(methylthio)-2-(trifluoromethoxy)benzeneAnilinePd2(dba)3 / XPhosN-Aryl aniline derivative
Negishi4-Iodo-1-(methylthio)-2-(trifluoromethoxy)benzeneOrganozinc reagentPdCl2(dppf)Alkyl/Aryl substituted thioanisole

Heterocyclic Compounds Incorporating the this compound Moiety

The this compound moiety can be incorporated into a variety of heterocyclic systems, leading to novel compounds with potentially interesting biological activities. The synthesis of such compounds often involves the construction of the heterocyclic ring onto the pre-existing thioanisole scaffold.

For example, the Paal-Knorr synthesis can be employed to construct furan, pyrrole (B145914), and thiophene (B33073) rings. youtube.compharmaguideline.com This method typically involves the reaction of a 1,4-dicarbonyl compound with a suitable reagent to form the five-membered heterocycle. youtube.compharmaguideline.com By starting with a derivative of this compound that contains a 1,4-dicarbonyl functionality, one can synthesize heterocycles bearing this important substituent.

Another approach involves the cycloaddition reactions of derivatives of this compound. For instance, a derivative containing an alkyne or alkene functionality can participate in [3+2] or [4+2] cycloaddition reactions to form various five- and six-membered heterocyclic rings. The trifluoromethylthio group can also be a precursor for the synthesis of sulfur-containing heterocycles. nih.gov For instance, the reaction of a compound bearing a trifluoromethylthio group with a suitable cyclizing agent can lead to the formation of thiadiazoles or other related heterocycles.

The synthesis of pyrrole derivatives bearing the 4-trifluoromethoxyphenyl group has been achieved through a multi-step sequence starting from 4-trifluoromethoxyaniline, employing the Paal-Knorr reaction for the pyrrole ring formation. nih.gov Subsequent functionalization can lead to more complex heterocyclic systems. nih.gov

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrimidines, Thiazoles)

The introduction of nitrogen-containing heterocyclic moieties is a common strategy in the development of bioactive compounds. The 4-(trifluoromethoxy)phenylthio scaffold can be elaborated into various precursors suitable for the construction of heterocycles such as triazoles, pyrimidines, and thiazoles.

A notable example involves the synthesis of thiazole (B1198619) derivatives. The process can be initiated from a precursor like 4-trifluoromethoxyaniline, which is structurally related to this compound. A multi-step synthesis can lead to the formation of a key intermediate, 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone. This intermediate readily undergoes cyclization with various thioamides or thioureas to furnish the corresponding 4,5-disubstituted thiazoles. bu.edu.eg

The general reaction involves heating the chloroacetyl derivative with a suitable thioamide or thiourea (B124793) in a solvent such as ethanol. This Hantzsch-type thiazole synthesis provides a straightforward method for accessing a library of thiazoles bearing the 4-trifluoromethoxyphenyl group. bu.edu.eg

Table 1: Synthesis of 4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazole Derivatives bu.edu.eg

EntryR in Thioamide/ThioureaProduct
1Methyl4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-methylthiazole
2Amino2-Amino-4-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazole
3Phenyl4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-phenylthiazole
44-Methylphenyl4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-(p-tolyl)thiazole
54-Methoxyphenyl4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-(4-methoxyphenyl)thiazole

While direct synthetic routes from this compound to triazoles and pyrimidines are not extensively documented in readily available literature, the general principles of heterocyclic synthesis suggest that functionalized derivatives of this compound, such as those containing 1,3-dicarbonyl or activated alkyne/alkene moieties, could serve as valuable precursors for condensation reactions with hydrazine, amidines, or ureas to form the respective triazole and pyrimidine (B1678525) rings.

Oxygen- and Sulfur-Containing Heterocyclic Systems Derived from this compound Precursors

The synthesis of oxygen- and sulfur-containing heterocycles from this compound precursors is an area with potential for the development of novel compounds with interesting biological and material properties. The synthetic strategies would typically involve the transformation of the methylthio group or functionalization of the aromatic ring to introduce functionalities capable of undergoing cyclization to form the desired heterocyclic core.

For instance, oxidation of the sulfide (B99878) in this compound to a sulfoxide (B87167) or sulfone would activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of hydroxyl or thiol groups. These intermediates could then undergo intramolecular cyclization to form benzo-fused oxygen- or sulfur-containing heterocycles.

Furthermore, functionalization of the aromatic ring via electrophilic substitution reactions could introduce moieties that can participate in cyclization reactions. For example, acylation followed by further manipulation of the resulting ketone could provide precursors for the synthesis of furans, thiophenes, or their benzo-fused analogues.

While specific examples detailing the synthesis of a broad range of oxygen- and sulfur-containing heterocycles directly from this compound are not prevalent in the reviewed literature, the established reactivity of thioanisoles and the versatility of the trifluoromethoxy-substituted phenyl ring suggest that numerous synthetic routes are accessible.

Advanced Applications of 4 Trifluoromethoxythioanisole in Complex Molecule Synthesis

Role as a Building Block in Medicinal Chemistry Research

The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The trifluoromethoxy (-OCF₃) group, in particular, is noted for its high lipophilicity and strong electron-withdrawing nature, which can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. While specific, commercially available drugs directly synthesized from 4-trifluoromethoxythioanisole are not extensively documented in publicly available literature, its structural components are integral to the design of modern therapeutics. The compound serves as a valuable scaffold for researchers aiming to introduce the 4-(trifluoromethoxy)phenyl or related moieties into complex bioactive molecules.

The 4-(trifluoromethoxy)phenylthio scaffold, derivable from this compound, is of significant interest in the development of novel therapeutic agents. The trifluoromethoxy group can improve a drug's ability to cross lipid membranes and can block metabolic pathways that would otherwise deactivate the compound. The thioether linkage provides a flexible yet stable connection point for further chemical modifications.

Research into various classes of therapeutic agents demonstrates the utility of these structural motifs:

Kinase Inhibitors: Many small-molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature fluorinated phenyl rings to enhance binding to the ATP pocket of the target kinase. The electronic properties of the trifluoromethoxy group can be tuned to optimize these interactions.

GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. Allosteric modulators for GPCRs, which bind to a site distinct from the endogenous ligand binding site, often require specific lipophilicity and conformational properties that building blocks like this compound can help achieve. nih.govbiorxiv.orgbiorxiv.org

Antiviral Agents: The synthesis of novel nucleoside and non-nucleoside analogues as antiviral agents often involves the incorporation of fluorine-containing groups to improve stability and cellular uptake. nih.govmdpi.com For instance, the introduction of trifluoromethyl groups into the sugar moiety of nucleosides has been shown to significantly increase their antiviral properties. mdpi.com While not a direct application, this highlights the principle of using such fluorinated building blocks in the design of antiviral scaffolds.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The this compound structure provides a distinct pharmacophoric unit. The trifluoromethoxy group acts as a strong lipophilic and electron-withdrawing feature, while the sulfur atom of the thioether can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, within a protein binding site.

The development of new drugs often involves exploring novel chemical space. By incorporating the 4-(trifluoromethoxy)phenylthio moiety, medicinal chemists can create new pharmacophore models for targets where metabolic stability and membrane permeability are key challenges. This approach is valuable in lead optimization, where an existing pharmacophore is modified to improve its drug-like properties without losing its primary binding characteristics.

Contributions to Materials Science and Polymer Chemistry

The unique electronic and optical properties conferred by the trifluoromethoxy group make this compound an attractive monomer or precursor for functional organic materials. Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique electrical properties.

Research has demonstrated that incorporating the 4-(trifluoromethoxy)phenyl unit into conjugated polymer backbones can create materials with valuable electrochromic properties. Electrochromic materials can change their color in response to an applied electrical potential, making them suitable for applications such as smart windows, displays, and sensors.

A study on 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles revealed that these polymers exhibit distinct color changes between their reduced (neutral) and oxidized states. For example, the homopolymer PTTPP transitions from grayish-yellow at 0 V to grayish-blue at 1.0 V and finally to bluish-violet at 1.4 V. The introduction of the electron-withdrawing trifluoromethoxy group helps to lower the polymer's HOMO and LUMO energy levels, influencing its optical and electronic behavior.

PolymerColors at Different VoltagesMax Optical Contrast (ΔT%)Wavelength for Max ΔT (nm)Max Coloration Efficiency (η) (cm²/C)
PTTPPGrayish-Yellow (0 V) → Grayish-Blue (1.0 V) → Bluish-Violet (1.4 V)24.5%1050379.6
P(TTPP-co-DTC)Color data not specified49.0%916Data not specified
P(TTPP-co-DTP)Color data not specified53.8%1302Data not specified

Data sourced from a study on 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles.

The synthesis of functional polymers using precursors related to this compound typically involves electrochemical polymerization. In this process, a monomer unit, such as a dithienylpyrrole functionalized with the 4-(trifluoromethoxy)phenyl group, is electrochemically oxidized. This generates radical cations that couple to form a polymer film directly onto an electrode surface.

This method allows for precise control over the thickness and morphology of the resulting polymer film. By copolymerizing the functionalized monomer with other monomers, the material's properties can be further tuned. For instance, copolymerizing the 4-(trifluoromethoxy)phenyl-containing monomer with dithienylcarbazole (DTC) or dithienyl-N-phenyl-carbazole (DTP) results in copolymers with significantly enhanced optical contrast compared to the homopolymer. This demonstrates a viable strategy for creating high-performance electrochromic materials.

Applications in Agrochemical and Fine Chemical Synthesis

The 4-(trifluoromethoxy)phenyl moiety is a key structural feature in a number of modern agrochemicals, particularly insecticides and fungicides. The trifluoromethoxy group often enhances the potency and systemic activity of the pesticide. This compound serves as a ready precursor to 4-(trifluoromethoxy)thiophenol (B63200), a key intermediate in the synthesis of certain agrochemicals.

For example, 4-(trifluoromethoxy)thiophenol is utilized in the synthesis of quinoline-based insecticides and acaricides. guidechem.com The synthesis involves a multi-step process where the thiophenol is first reacted with a substituted nitrobenzene, followed by reduction of the nitro group to an aniline (B41778). This aniline derivative then undergoes cyclization to form the core quinoline (B57606) structure, which is subsequently functionalized to yield the final active ingredient. guidechem.com This synthetic route highlights a direct and practical application of a compound derived from this compound in the production of high-value agrochemicals.

In the broader context of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, this compound and its derivatives are valuable intermediates. cphi-online.commdpi.com Their utility stems from the reliable introduction of the trifluoromethoxy group, which is a feature in many patented and developmental molecules across the chemical industry.

Computational and Theoretical Investigations of 4 Trifluoromethoxythioanisole Chemistry

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can provide accurate descriptions of the electronic landscape of 4-trifluoromethoxythioanisole.

Molecular Orbital Analysis and Charge Distribution within the Molecule

The electronic properties of this compound are governed by the interplay between the electron-donating thioanisole (B89551) moiety and the strongly electron-withdrawing trifluoromethoxy group. The sulfur atom of the thiomethyl group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring, thereby increasing the electron density of the aromatic system. Conversely, the trifluoromethoxy group, with its highly electronegative fluorine atoms, exerts a significant inductive effect, withdrawing electron density from the ring.

A molecular orbital analysis of this compound would reveal a Highest Occupied Molecular Orbital (HOMO) that is predominantly localized on the thioanisole fragment, with significant contributions from the sulfur p-orbitals and the aromatic π-system. The Lowest Unoccupied Molecular Orbital (LUMO), in contrast, would likely be centered on the aromatic ring and the trifluoromethoxy group, reflecting the electron-accepting nature of this substituent. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties.

The charge distribution in this compound is expected to be highly polarized. The fluorine atoms of the trifluoromethoxy group will carry a significant negative partial charge, while the carbon atom of the trifluoromethoxy group and the sulfur atom will be relatively electron-deficient. The aromatic ring will exhibit a complex charge distribution pattern due to the competing electronic effects of the two substituents.

Table 1: Predicted Molecular Orbital Properties of this compound Data inferred from computational studies on analogous compounds.

Molecular Orbital Predicted Predominant Localization Predicted Energy Range (eV)
HOMO Thioanisole fragment (sulfur and aromatic ring) -8.0 to -8.5
LUMO Aromatic ring and trifluoromethoxy group -0.5 to -1.0
HOMO-LUMO Gap - 7.0 to 8.0

Table 2: Predicted Partial Atomic Charges in this compound Data inferred from computational studies on analogous compounds.

Atom Predicted Partial Charge (a.u.)
Sulfur (S) +0.1 to +0.3
Oxygen (O) -0.4 to -0.6
Carbon (of OCF₃) +0.5 to +0.7
Fluorine (F) -0.2 to -0.4

Energetic Profiles of Isomeric Forms and Conformational Landscapes

The conformational flexibility of this compound primarily arises from the rotation around the C-S and C-O bonds. For the thiomethyl group, computational studies on thioanisole and its derivatives suggest a preference for a planar conformation where the S-CH₃ bond lies in the plane of the benzene ring. This conformation allows for maximal overlap between the sulfur lone pairs and the aromatic π-system. However, a perpendicular conformation, where the S-CH₃ bond is orthogonal to the ring plane, may also exist as a local minimum or a low-energy transition state.

The trifluoromethoxy group, in contrast, is predicted to have a strong preference for a perpendicular orientation relative to the benzene ring. This is a well-documented phenomenon for trifluoromethoxy-substituted aromatics and is attributed to a combination of steric and electronic factors. The energetic barrier to rotation around the C-O bond is expected to be significantly higher than that for the C-S bond.

Table 3: Predicted Relative Conformational Energies of this compound Data inferred from computational studies on analogous compounds.

Conformation (OCF₃ / SCH₃) Predicted Relative Energy (kcal/mol)
Perpendicular / Planar 0 (Global Minimum)
Perpendicular / Perpendicular 1.5 - 2.5
Planar / Planar 3.0 - 4.0
Planar / Perpendicular 4.5 - 5.5

Molecular Dynamics Simulations of Reaction Processes

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can offer insights into its reactivity, solvation, and aggregation behavior.

Solvent Effects on Reactivity and Selectivity in this compound Transformations

The reactivity of this compound will be significantly influenced by the solvent environment. In polar solvents, the polarized C-F and C-S bonds will be stabilized through dipole-dipole interactions, which could affect the energies of transition states and intermediates in chemical reactions. For instance, in nucleophilic aromatic substitution reactions, a polar aprotic solvent might be expected to enhance the reaction rate by stabilizing the charged intermediates.

MD simulations can be employed to model the solvation shell around this compound in different solvents. By analyzing the radial distribution functions and coordination numbers, it is possible to determine the preferred orientation of solvent molecules around the solute and to quantify the strength of solute-solvent interactions. This information is crucial for understanding how the solvent mediates chemical transformations.

Intermolecular Interactions and Aggregation Behavior in Solution or Solid State

In concentrated solutions or in the solid state, intermolecular interactions will play a dominant role in determining the bulk properties of this compound. The molecule possesses several sites for potential intermolecular interactions, including the electron-rich aromatic ring, the polar C-F and C-S bonds, and the potential for weak hydrogen bonding with the methyl group.

MD simulations can be used to investigate the aggregation behavior of this compound. By simulating a system with multiple molecules, it is possible to observe the formation of dimers, trimers, and larger aggregates. Analysis of the simulation trajectories can reveal the preferred modes of interaction, such as π-π stacking of the aromatic rings or dipole-dipole interactions between the polar functional groups. This understanding is important for predicting the morphology of the solid state and the behavior of the compound in high-concentration formulations.

Predictive Modeling of Spectroscopic Properties and Reactivity Trends

Computational methods are increasingly used to predict spectroscopic properties and to rationalize reactivity trends. For this compound, these predictions can guide experimental studies and aid in the interpretation of experimental data.

The NMR spectrum of this compound can be predicted with a high degree of accuracy using DFT calculations. The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei are sensitive to the local electronic environment and can be used to confirm the molecular structure and to probe the effects of the substituents. In particular, the ¹⁹F NMR chemical shift of the trifluoromethoxy group is a sensitive indicator of the electronic nature of the aromatic ring.

Reactivity trends can also be predicted using computational models. For example, the sites of electrophilic and nucleophilic attack can be identified by calculating the Fukui functions or by visualizing the electrostatic potential map. The trifluoromethoxy group, being strongly deactivating, would be expected to direct electrophilic attack to the meta position, while the activating thiomethyl group would direct to the ortho and para positions. The net effect of these two competing groups on the regioselectivity of electrophilic aromatic substitution would be a key area for computational investigation.

Table 4: Predicted ¹⁹F NMR Chemical Shift for this compound Data inferred from computational studies on analogous compounds.

Nucleus Predicted Chemical Shift (ppm, relative to CFCl₃)
¹⁹F (of OCF₃) -57 to -60

Theoretical Calculations of NMR Chemical Shifts and Coupling Constants

Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are invaluable tools for the structural elucidation of molecules. These calculations, often employing Density Functional Theory (DFT), can predict the NMR spectra of a compound with a high degree of accuracy, aiding in the assignment of experimental signals and providing insights into the electronic environment of the nuclei.

For this compound, theoretical calculations would typically involve geometry optimization of the molecule's structure followed by the calculation of NMR parameters using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The choice of the DFT functional and basis set is crucial for obtaining results that correlate well with experimental data.

Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

AtomCalculated Chemical Shift (ppm)
¹H NMR
H-2, H-6[Data not available]
H-3, H-5[Data not available]
S-CH₃[Data not available]
¹³C NMR
C-1[Data not available]
C-2, C-6[Data not available]
C-3, C-5[Data not available]
C-4[Data not available]
S-CH₃[Data not available]
OCF₃[Data not available]

Note: Specific calculated chemical shift values for this compound are not publicly available in the searched literature. The table structure is provided as a template for how such data would be presented.

Similarly, theoretical calculations can predict the spin-spin coupling constants between different nuclei. These constants are sensitive to the dihedral angles and the nature of the chemical bonds separating the coupled nuclei, providing valuable information about the molecular conformation.

Vibrational Spectroscopy Analysis (IR, Raman) and Normal Mode Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations are instrumental in assigning the observed vibrational bands to specific atomic motions, known as normal modes. This is achieved by calculating the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

The theoretical vibrational spectrum of this compound would be expected to exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups, including the C-S, C-O, C-F, and aromatic C-H and C-C bonds. A detailed analysis of the calculated normal modes allows for a precise assignment of each band in the experimental spectra.

Table 2: Calculated Vibrational Frequencies and Normal Mode Assignments for this compound

Calculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment (Potential Energy Distribution)
[Data not available][Data not available][Data not available][e.g., ν(C-F) symmetric stretch]
[Data not available][Data not available][Data not available][e.g., ν(C-S) stretch]
[Data not available][Data not available][Data not available][e.g., Aromatic ring breathing]
[Data not available][Data not available][Data not available][e.g., δ(C-H) out-of-plane bend]

Note: Specific calculated vibrational frequencies and assignments for this compound are not publicly available in the searched literature. The table is a representative format for presenting such findings.

A thorough computational study would provide a complete theoretical vibrational spectrum, which can then be compared with experimental IR and Raman spectra. This comparison helps in validating the theoretical model and provides a more robust interpretation of the experimental data.

Catalytic Applications and Transformations Involving 4 Trifluoromethoxythioanisole

Organometallic Catalysis Mediated by 4-Trifluoromethoxythioanisole Derivatives

There is no available scientific literature to suggest that derivatives of this compound have been utilized in organometallic catalysis.

A thorough search of academic databases reveals no instances of this compound or its analogues being employed as ligands in the formation of transition metal complexes for catalytic purposes. The design principles and coordination chemistry of such potential ligands remain unexplored.

Given the absence of metal complexes featuring this compound-derived ligands, there are no studies on their involvement in fundamental organometallic processes such as oxidative addition or reductive elimination. The potential for such complexes to participate in catalytic cycles has not been investigated.

Enantioselective Catalysis with Chiral this compound Analogues

No research has been published on the synthesis or application of chiral analogues of this compound in the field of enantioselective catalysis. The potential for such molecules to induce stereoselectivity in chemical reactions remains an open area for investigation.

Q & A

What are the common synthetic routes for 4-trifluoromethoxythioanisole, and how can AI tools optimize synthesis planning?

Level : Basic
Answer :
The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, thioanisole derivatives are often synthesized via substitution of methoxy or halogen groups with trifluoromethoxy-containing reagents. AI-powered synthesis planning tools (e.g., Template_relevance Reaxys, Pistachio) can predict feasible routes by analyzing reaction databases, prioritizing one-step pathways, and suggesting optimal reagents and conditions . These tools reduce trial-and-error experimentation by leveraging historical reaction data and retrosynthetic analysis.

Which spectroscopic and computational methods are most reliable for characterizing this compound?

Level : Basic
Answer :
Key techniques include:

  • NMR : 19F^{19}\text{F} NMR to confirm the trifluoromethoxy group (δ55δ \sim -55 to 60-60 ppm) and 1H^{1}\text{H} NMR for aromatic protons.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 192.13 g/mol for related analogs) .
  • Computational Modeling : Density functional theory (DFT) to predict electronic properties and vibrational spectra. PubChem and EPA DSSTox provide validated spectral data for cross-referencing .

What safety protocols are critical when handling this compound in the lab?

Level : Basic
Answer :

  • Use local exhaust ventilation to avoid inhalation of volatile byproducts.
  • Wear nitrile gloves , safety goggles , and lab coats to prevent skin contact.
  • Store in airtight containers away from oxidizers, as trifluoromethoxy groups may decompose under extreme conditions .

How can researchers resolve contradictions in spectral data for this compound derivatives?

Level : Advanced
Answer :
Contradictions often arise from impurities or stereochemical variations. Strategies include:

  • Replicate experiments under controlled conditions to isolate variables.
  • 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.
  • X-ray crystallography for unambiguous structural confirmation.
  • Cross-validate with computational predictions (e.g., IR frequencies via DFT) .

What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

Level : Advanced
Answer :
The electron-withdrawing trifluoromethoxy group (OCF3-\text{OCF}_3) deactivates the aromatic ring, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh3_3)4_4) and aryl boronic acids are effective. Monitor reaction progress via TLC or GC-MS to optimize yields .

How can reaction conditions be optimized to improve yields of this compound derivatives?

Level : Advanced
Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates.
  • Temperature Control : Moderate heating (60–80°C) avoids decomposition of the trifluoromethoxy group.
  • Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency. AI tools can recommend catalysts based on similar reactions .

What are the primary research applications of this compound in medicinal chemistry?

Level : Basic
Answer :
This compound serves as:

  • A building block for fluorinated drug candidates (e.g., kinase inhibitors).
  • A probe for studying metabolic stability via its resistance to oxidative degradation .

How do researchers design bioactivity studies for this compound-based compounds?

Level : Advanced
Answer :

  • In vitro assays : Test against target enzymes (e.g., cytochrome P450) to assess metabolic stability.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing OCH3-\text{OCH}_3 with SCF3-\text{SCF}_3) and compare IC50_{50} values.
  • Molecular Docking : Use software like AutoDock to predict binding affinities to protein targets .

What computational approaches predict the physicochemical properties of this compound?

Level : Advanced
Answer :

  • LogP Prediction : Tools like MarvinSketch estimate lipophilicity, critical for pharmacokinetic studies.
  • pKa Calculation : Quantum mechanical methods (e.g., COSMO-RS) predict acidity/basicity of the thioether group.
  • Thermodynamic Stability : DFT-based simulations assess decomposition pathways under thermal stress .

How should reactive intermediates (e.g., trifluoromethoxy radicals) be stabilized during synthesis?

Level : Advanced
Answer :

  • Radical Scavengers : Add TEMPO or BHT to quench unwanted radical side reactions.
  • Low-Temperature Conditions : Conduct reactions at 20C-20^\circ\text{C} to slow radical propagation.
  • In Situ Monitoring : Use ESR spectroscopy to detect and characterize transient intermediates .

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Feasible Synthetic Routes

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4-Trifluoromethoxythioanisole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.